5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Overview
Description
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, also known as 5-methyl-3-phenylisoxazole-4-sulphonyl chloride, is a chemical compound with the molecular formula C10H8ClNO3S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride can be represented by the SMILES stringCc1oncc1S(=O)(=O)Cl
. This indicates that the molecule consists of a 5-membered isoxazole ring with a methyl group and a phenyl group attached to it. The isoxazole ring is also attached to a sulfonyl chloride group . Physical And Chemical Properties Analysis
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a solid substance . Its molecular weight is approximately 257.7 g/mol . The compound is considered hazardous and may cause severe skin burns and eye damage .Scientific Research Applications
Bioconjugation
In bioconjugation, this compound can be used to attach small molecules to biomolecules like proteins or nucleic acids. This is particularly useful in the development of targeted drug delivery systems, where the compound can be used to link therapeutic agents to targeting moieties that direct the drug to specific cells or tissues.
Each of these applications demonstrates the broad utility of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride in scientific research, contributing to advancements across various fields of chemistry and biology .
Safety and Hazards
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. The compound reacts violently with water, and contact with water liberates toxic gas . Therefore, it should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place .
Mechanism of Action
Action Environment
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is known to react violently with water, liberating toxic gas . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as humidity and temperature. It is recommended to store the compound in a dry place and in a closed container .
properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-10(16(11,13)14)9(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQBTNFENYVPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594460 | |
Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride | |
CAS RN |
857283-56-8 | |
Record name | 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 857283-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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